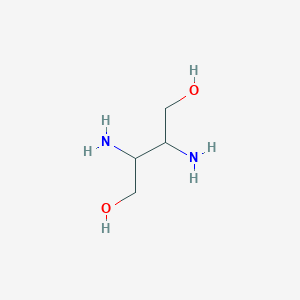
2,3-Diaminobutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diaminobutane-1,4-diol is an organic compound with the molecular formula C4H12N2O2 It is a diol and diamine, meaning it contains two hydroxyl groups and two amino groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaminobutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of 2,3-dinitrobutane-1,4-diol using hydrogen in the presence of a catalyst such as palladium on carbon. This reaction typically occurs under mild conditions, with temperatures ranging from 30-50°C and hydrogen pressures of around 2 atm .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. For example, Escherichia coli can be genetically engineered to produce this compound by optimizing the expression of genes associated with the synthesis of cofactors such as pyridoxal phosphate (PLP) and NADPH . This method is environmentally friendly and economically viable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2,3-Diaminobutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Major Products:
Oxidation: Oxidation typically yields corresponding diketones or carboxylic acids.
Reduction: Reduction maintains the diol structure while reducing any nitro groups to amino groups.
Substitution: Substitution reactions can produce a variety of derivatives depending on the halogenated compound used.
科学研究应用
2,3-Diaminobutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of surfactants, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Diaminobutane-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes .
相似化合物的比较
1,4-Diaminobutane (Putrescine): Similar in structure but lacks the hydroxyl groups.
1,3-Diaminopropane: Shorter carbon chain and lacks hydroxyl groups.
1,5-Diaminopentane (Cadaverine): Longer carbon chain and lacks hydroxyl groups.
Uniqueness: 2,3-Diaminobutane-1,4-diol is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
属性
IUPAC Name |
2,3-diaminobutane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINEDRPUPHALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
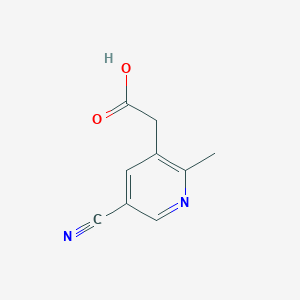
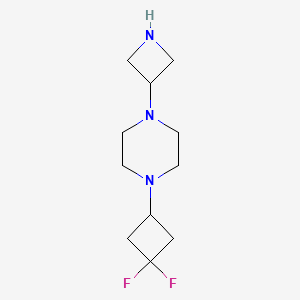
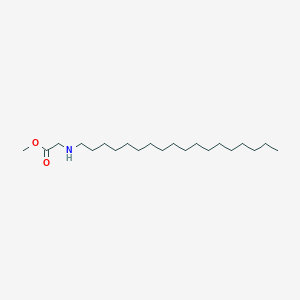
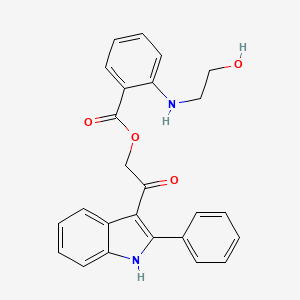
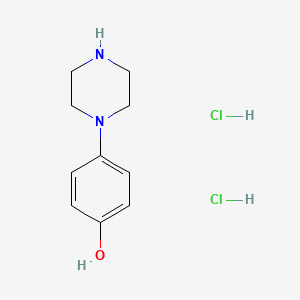
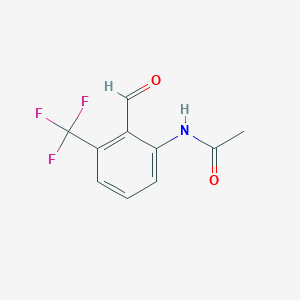
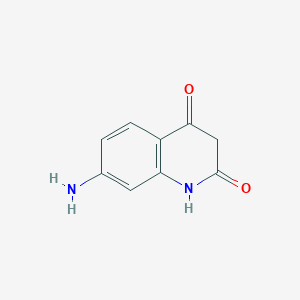
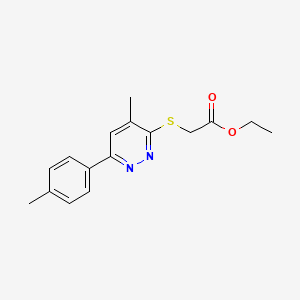
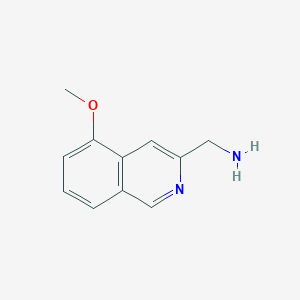
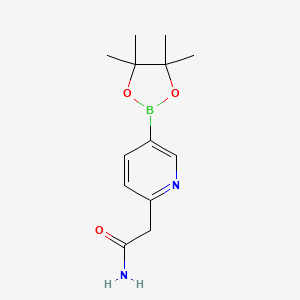
![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
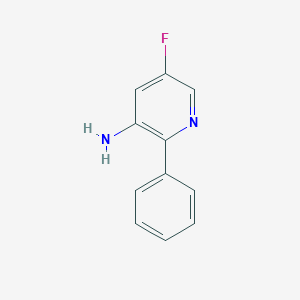
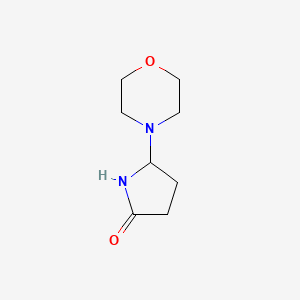
![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
